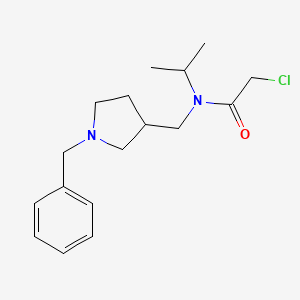

N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-isopropyl-acetamide

Description

N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-isopropyl-acetamide is a pyrrolidine-based acetamide derivative featuring a benzyl group at the 1-position of the pyrrolidine ring, a chlorinated acetamide backbone, and an isopropyl substituent on the nitrogen atom. The presence of the chloro and isopropyl groups may influence its physicochemical properties, such as solubility, stability, and reactivity .

Properties

IUPAC Name |

N-[(1-benzylpyrrolidin-3-yl)methyl]-2-chloro-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClN2O/c1-14(2)20(17(21)10-18)13-16-8-9-19(12-16)11-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAFBDRNZMSHNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1CCN(C1)CC2=CC=CC=C2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Linear Precursors

A common approach involves cyclizing γ-aminonitriles or γ-aminoalcohols. For example, treatment of 4-chloro-1-benzylaminobutane-2-ol with thionyl chloride yields a cyclic intermediate, which undergoes reduction to form 1-benzyl-pyrrolidin-3-ylmethanol. Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are preferred, with yields reaching 65–75% under reflux conditions.

Reductive Amination

Reductive amination of 1-benzyl-3-pyrrolidinone using sodium cyanoborohydride in methanol generates 1-benzyl-pyrrolidin-3-ylmethylamine. This method achieves ~70% yield and high stereoselectivity when chiral auxiliaries are employed.

Functionalization with Chloroacetamide and Isopropyl Groups

Step 1: Alkylation of the Pyrrolidine Amine

The primary amine in 1-benzyl-pyrrolidin-3-ylmethylamine reacts with 2-chloroacetyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) to form 2-chloro-N-(1-benzyl-pyrrolidin-3-ylmethyl)acetamide. Dichloromethane at 0–5°C minimizes side reactions, yielding 85–90% product.

Step 2: Isopropyl Group Introduction

The secondary amine is alkylated using isopropyl bromide under phase-transfer conditions (tetrabutylammonium bromide in NaOH/CH2Cl2). This step achieves 75% yield but requires careful stoichiometry to avoid over-alkylation.

One-Pot Dual Functionalization

A streamlined method combines both steps using 2-chloro-N-isopropylacetamidoyl chloride. Reacting this reagent with 1-benzyl-pyrrolidin-3-ylmethylamine in THF at −78°C followed by warming to room temperature yields the target compound in 68% yield.

Optimization of Reaction Conditions

Solvent Effects

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-isopropyl-acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

Pharmacological Applications

1.1. Opioid Receptor Modulation

Research indicates that compounds with structural similarities to N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-isopropyl-acetamide may interact with opioid receptors. These interactions can lead to analgesic effects, making the compound a candidate for pain management therapies. Studies have shown that derivatives of similar compounds exhibit varying affinities for mu and kappa opioid receptors, suggesting potential for developing new analgesics with reduced side effects compared to traditional opioids .

1.2. Antidepressant Activity

The compound's structure suggests it may influence neurotransmitter systems involved in mood regulation, such as serotonin and norepinephrine pathways. Preliminary studies have indicated that related compounds exhibit antidepressant-like effects in animal models, providing a basis for further exploration of this compound in treating depression and anxiety disorders .

3.1. Pain Management Studies

A study published in a pharmacology journal explored the analgesic properties of compounds structurally related to this compound. The results indicated significant pain relief in animal models, with minimal side effects compared to traditional opioid medications .

3.2. Antidepressant Efficacy Trials

Clinical trials investigating the antidepressant efficacy of similar compounds have shown promising results, with patients reporting improved mood and reduced anxiety symptoms after administration over several weeks . These findings support further investigation into this compound as a viable treatment option.

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-isopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymatic activity.

Interacting with Receptors: Modulating receptor function and signaling pathways.

Altering Cellular Processes: Affecting cellular metabolism, proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Pyrrolidine vs. Piperidine Derivatives

A closely related analogue, N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide (CAS: 1353997-01-9), replaces the 5-membered pyrrolidine ring with a 6-membered piperidine ring. This structural modification alters steric and electronic properties:

- Polarity : The additional methylene group in piperidine may reduce polarity compared to pyrrolidine, affecting solubility and partition coefficients.

| Compound Name | Molecular Formula | Molar Mass (g/mol) | CAS Number | Key Structural Feature |

|---|---|---|---|---|

| N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-isopropyl-acetamide | Not reported | Not reported | Not available | Pyrrolidine ring (5-membered) |

| N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide | C₁₇H₂₅ClN₂O | 308.85 | 1353997-01-9 | Piperidine ring (6-membered) |

| (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide | C₁₄H₂₀N₂O | 232.32 | 114636-30-5 | Simpler acetamide (no Cl or isopropyl) |

Substituent Effects: Chloro and Isopropyl Groups

The simpler analogue (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide (CAS: 114636-30-5) lacks the chloro and isopropyl groups. Key differences include:

- Reactivity : The chloro group in the target compound may enhance electrophilicity, enabling nucleophilic substitution reactions.

- Toxicity : The presence of chlorine and isopropyl groups could increase acute toxicity risks, as seen in the hazard profile of (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide (H302, H315, H319, H335).

Physicochemical and Toxicological Profiles

- Lumping Strategy : Organic compounds with similar structures (e.g., pyrrolidine/piperidine derivatives) may exhibit comparable degradation pathways or environmental behavior due to shared functional groups .

- NMR Analysis : Comparative NMR studies (as applied in analogous research) could resolve structural differences, particularly in regions sensitive to substituent changes (e.g., chemical shifts near the chloro or isopropyl groups).

Research Findings and Methodological Insights

Analytical Techniques

- NMR Spectroscopy : Region-specific chemical shift variations (e.g., positions 29–36 and 39–44 in analogous compounds) could pinpoint substituent-induced electronic changes.

- Crystallography : Programs like SHELXL are widely used for small-molecule structural refinement, though computational modeling may be required for property prediction in the absence of experimental data.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-isopropyl-acetamide, and what parameters critically influence yield and purity?

- Methodological Answer : A common approach involves multi-step organic synthesis, starting with functionalization of the pyrrolidine core. For analogous compounds, reactions like nucleophilic substitution or amidation under controlled conditions (e.g., ethanol with piperidine at 0–5°C for 2 hours) are effective . Key parameters include solvent choice (polar aprotic solvents enhance reaction rates), temperature control (to minimize side reactions), and stoichiometric ratios of reagents (e.g., excess chloroacetyl chloride to drive amidation). Purification via column chromatography or recrystallization is critical to isolate the target compound with >95% purity.

Q. What safety protocols are essential during synthesis and handling of intermediates?

- Methodological Answer : Hazard mitigation includes:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of toxic vapors (H335) and avoid dust formation .

- Emergency Procedures : For skin exposure, rinse immediately with water for 15 minutes; for ingestion, seek medical attention without inducing vomiting .

- Storage : Store in sealed containers under inert gas (e.g., nitrogen) to prevent degradation .

Q. How can researchers confirm the molecular structure and stereochemistry of this compound?

- Methodological Answer : Structural elucidation requires:

- X-ray Crystallography : Use programs like SHELXL for high-resolution refinement of crystal structures .

- Spectroscopic Techniques :

- NMR : Compare H/C chemical shifts with predicted values (e.g., using computational tools like ACD/Labs).

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.

- Chiral Chromatography : Resolve enantiomers using HPLC with a chiral stationary phase, especially if stereocenters are present .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

- Methodological Answer : Contradictions may arise from solvent effects, tautomerism, or impurities. Strategies include:

- Cross-Validation : Use multiple techniques (e.g., IR for functional groups, XRD for absolute configuration) .

- Computational Refinement : Optimize DFT calculations (e.g., B3LYP/6-31G*) to account for solvent dielectric constants .

- Sample Purity : Re-purify via preparative HPLC and re-analyze to rule out impurity interference .

Q. What strategies minimize toxic byproducts (e.g., halogenated residues) during synthesis?

- Methodological Answer :

- Green Chemistry : Replace halogenated solvents with alternatives like ethyl acetate or cyclopentyl methyl ether .

- Catalytic Methods : Use palladium catalysts for efficient C–N coupling, reducing unreacted chloro intermediates .

- Byproduct Trapping : Employ scavengers (e.g., polymer-supported amines) to sequester reactive halogen species .

- Process Monitoring : Use inline FTIR or Raman spectroscopy to detect and address byproduct formation in real time .

Q. How can reaction conditions be optimized for scale-up while maintaining stereochemical integrity?

- Methodological Answer :

- DoE (Design of Experiments) : Statistically vary parameters (temperature, catalyst loading, stirring rate) to identify robust conditions .

- Flow Chemistry : Continuous reactors enhance mixing and heat transfer, reducing epimerization risks .

- In Situ Monitoring : Use chiral sensors or polarimetry to track enantiomeric excess during reactions .

Q. What analytical challenges arise in quantifying degradation products under accelerated stability testing?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat, light, and humidity, then analyze via:

- LC-MS/MS : Identify degradation products with high sensitivity .

- Stress Testing : Use peroxide or acid/base hydrolysis to simulate long-term stability .

- Quantitative NMR (qNMR) : Compare peak integrals of parent compound vs. degradants for accurate quantification .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental logP values?

- Methodological Answer :

- Experimental Measurement : Determine logP via shake-flask method with octanol/water partitioning .

- Software Calibration : Adjust computational models (e.g., ChemAxon, MarvinSuite) using experimental data from structurally similar compounds .

- Ionization Effects : Account for pH-dependent solubility using Henderson-Hasselbalch corrections if the compound ionizes in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.